molecular formula C17H25N3O4S3 B2790944 1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1428372-13-7

1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2790944
CAS No.: 1428372-13-7
M. Wt: 431.58
InChI Key: GNIOFHDAIFECPO-UHFFFAOYSA-N
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Description

1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates a 4-methylthiazole ring linked via a thioether bridge to a piperidine sulfonamide group, terminating in a piperidine-2,6-dione (glutaramide) moiety. The thiazole ring is a privileged scaffold in drug design, known for its widespread presence in biologically active molecules and approved therapeutics . Molecules containing the thiazole nucleus have demonstrated a diverse range of pharmacological activities, including antineoplastic effects . The piperidine-2,6-dione group is a key structural feature associated with immunomodulatory drugs, suggesting potential for multi-targeting therapeutic strategies. This complex architecture, combining a thiazole, a sulfonamide linker, and a glutaramide group, makes this compound a valuable chemical tool for researchers exploring novel pathways in cancer biology, targeted protein degradation, and cysteine protease inhibition . It is particularly useful for investigating the structure-activity relationships of hybrid small molecules in cellular and biochemical assays. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-[2-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S3/c1-13-11-25-17(18-13)26-12-14-5-7-19(8-6-14)27(23,24)10-9-20-15(21)3-2-4-16(20)22/h11,14H,2-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIOFHDAIFECPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , piperidine rings , and a sulfonamide moiety , which are significant for its biological activity. The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting thioamides with α-haloketones under basic conditions.
  • Attachment of the Piperidine Ring : Utilizing nucleophilic substitution reactions, piperidine derivatives are introduced.
  • Coupling with the Sulfonamide Moiety : The final step involves linking the sulfonamide group to the piperidine derivative through a sulfonylation reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes.
  • Receptor Binding : The piperidine structure allows for hydrophobic interactions with receptor sites, potentially modulating neurotransmitter activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its use in treating infections.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, derivatives of thiazole exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.

Anti-inflammatory Potential

Another study highlighted the anti-inflammatory effects of thiazole derivatives, where compounds similar to 1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione were tested for their ability to inhibit pro-inflammatory cytokines in vitro . Results indicated a dose-dependent reduction in cytokine levels, supporting its potential therapeutic role.

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S₂
Molecular Weight338.5 g/mol
CAS Number1421482-89-4
Antimicrobial ActivityMIC: 3.12 - 12.5 µg/mL
Anti-inflammatory ActivityCytokine inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2402347 A1)

  • Core Structure: Thieno[3,2-d]pyrimidine with morpholine and methanesulfonyl-piperazine substituents.
  • Its molecular ion ([M+H]+ = 494.19) indicates a lower molecular weight compared to the target compound, which likely exceeds 550 Da due to its extended piperidine-dione and thiazole substituents .

Compound B : Thalidomide (Piperidine-2,6-dione derivative)

  • Core Structure : Piperidine-2,6-dione with phthalimide substituents.
  • Key Features: Known for immunomodulatory effects via cereblon binding. The target compound’s thiazole-sulfonyl-piperidine chain may alter target specificity compared to thalidomide’s phthalimide group.

Functional Group Analysis

Feature Target Compound Compound A (EP 2402347) Thalidomide
Core Piperidine-2,6-dione Thieno[3,2-d]pyrimidine Piperidine-2,6-dione
Sulfonyl Group Present (piperidinyl-sulfonyl) Present (methanesulfonyl) Absent
Heterocyclic Moieties 4-Methylthiazole Benzimidazole, morpholine Phthalimide
Molecular Weight ~550–600 Da (estimated) 494.19 Da 258.23 Da

Hypothetical Pharmacokinetic Comparison

  • Solubility : The sulfonyl group in both the target compound and Compound A may improve aqueous solubility compared to thalidomide.
  • Permeability : Compound A’s smaller size (494 Da) likely enhances cell membrane permeability versus the bulkier target compound.
  • Metabolic Stability : The thiazole ring in the target compound may resist oxidative metabolism better than thalidomide’s phthalimide group.

Research Findings and Implications

Mechanistic Insights

The sulfonyl group could mimic ATP-binding pocket interactions observed in kinase inhibitors like dasatinib, whereas the thiazole ring might engage in hydrophobic interactions similar to those in COX-2 inhibitors.

Limitations and Gaps

  • Data Availability: No explicit biological data for the target compound are disclosed in public patents or journals.
  • Synthetic Complexity : The multi-step synthesis (implied by the substituent arrangement) may hinder scalability compared to simpler analogues like Compound A.

Q & A

Q. What safety protocols are critical when handling intermediates with reactive sulfonyl or thioether groups?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for steps involving volatile reagents (e.g., SOCl₂) .
  • Waste Disposal : Quench sulfonyl chlorides with ice-cold NaHCO₃ before disposal. Store thioether intermediates under nitrogen to prevent oxidation .

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